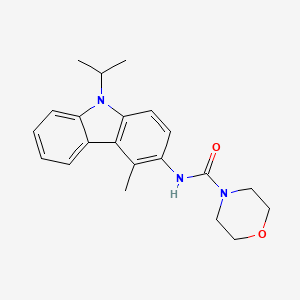![molecular formula C25H32F2O5S B1680136 [(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate CAS No. 79578-12-4](/img/structure/B1680136.png)
[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Übersicht
Beschreibung
RS-85095 ist ein Thiolester-Corticosteroid, das hauptsächlich topisch angewendet wird. Es ist bekannt für seine starke entzündungshemmende Wirkung und wird oft mit anderen hochpotenten Corticosteroiden wie Clobetasol 17-Propionat und Fluocinonid verglichen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von RS-85095 beinhaltet die Bildung einer Thiolester-Verknüpfung. Der Prozess beginnt typischerweise mit der Herstellung des Corticosteroid-Grundgerüsts, gefolgt von der Einführung der Thiolester-Gruppe. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit zu erzielen.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Produktion von RS-85095 unter Verwendung von Batch- oder kontinuierlichen Verfahren hochskaliert. Der Einsatz fortschrittlicher Reinigungsverfahren, wie Kristallisation und Chromatographie, stellt sicher, dass das Endprodukt die für die pharmazeutische Verwendung erforderlichen Spezifikationen erfüllt.
Chemische Reaktionsanalyse
Arten von Reaktionen
RS-85095 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Thiolester-Gruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können den Thiolester in den entsprechenden Alkohol umwandeln.
Substitution: Die Thiolester-Gruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Alkohole und substituierte Derivate von RS-85095.
Wissenschaftliche Forschungsanwendungen
RS-85095 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Chemie von Thiolestern und die Corticosteroid-Aktivität zu untersuchen.
Biologie: RS-85095 wird in Zellkulturstudien verwendet, um seine entzündungshemmenden Wirkungen zu untersuchen.
Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Hauterkrankungen untersucht.
Industrie: RS-85095 wird in der Formulierung von topischen Cremes und Salben für dermatologische Anwendungen verwendet.
Wirkmechanismus
RS-85095 entfaltet seine Wirkungen durch Bindung an Glucocorticoid-Rezeptoren im Zytoplasma. Diese Bindung führt zur Translokation des Rezeptor-Ligand-Komplexes in den Zellkern, wo er mit Glucocorticoid-Response-Elementen auf der DNA interagiert. Diese Interaktion moduliert die Transkription von entzündungshemmenden Genen und unterdrückt die Expression von proinflammatorischen Zytokinen .
Analyse Chemischer Reaktionen
Types of Reactions
RS-85095 undergoes various chemical reactions, including:
Oxidation: The thiol ester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol ester to the corresponding alcohol.
Substitution: The thiol ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of RS-85095.
Wissenschaftliche Forschungsanwendungen
RS-85095 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study thiol ester chemistry and corticosteroid activity.
Biology: RS-85095 is utilized in cell culture studies to investigate its anti-inflammatory effects.
Medicine: It is studied for its potential therapeutic applications in treating inflammatory skin conditions.
Industry: RS-85095 is used in the formulation of topical creams and ointments for dermatological use.
Wirkmechanismus
RS-85095 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
RS-85095 wird oft mit anderen hochpotenten Corticosteroiden verglichen:
Clobetasol 17-Propionat: Bekannt für seine starke entzündungshemmende Wirkung, aber mit einem höheren Risiko für Nebenwirkungen.
Fluocinonid: Ein weiteres starkes Corticosteroid mit ähnlichen Anwendungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
RS-21314: Ein neuartiges Thiolester-Corticosteroid mit vergleichbarer Potenz wie RS-85095.
RS-85095 ist aufgrund seiner Thiolester-Struktur einzigartig, die möglicherweise besondere pharmakologische Vorteile gegenüber anderen Corticosteroiden bietet.
Eigenschaften
CAS-Nummer |
79578-12-4 |
|---|---|
Molekularformel |
C25H32F2O5S |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
[(6S,8S,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H32F2O5S/c1-6-20(30)32-25(21(31)33-5)13(2)9-15-16-11-18(26)17-10-14(28)7-8-22(17,3)24(16,27)19(29)12-23(15,25)4/h7-8,10,13,15-16,18-19,29H,6,9,11-12H2,1-5H3/t13-,15-,16-,18-,19-,22-,23-,24?,25-/m0/s1 |
InChI-Schlüssel |
DRXCUKXWTNOXTD-PEYFZETNSA-N |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC |
Isomerische SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SC |
Kanonische SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
RS 85095; RS-85095; RS85095; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Chloro-4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenoxy]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B1680057.png)
![(10R,11R,15R,19S)-10-Amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one;hydrochloride](/img/structure/B1680058.png)




![ethyl N-[4-[[(2R,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]carbamate](/img/structure/B1680064.png)



![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile](/img/structure/B1680073.png)


